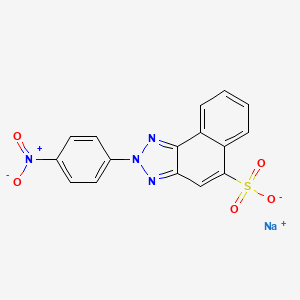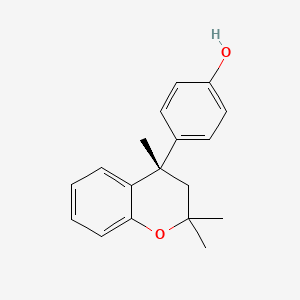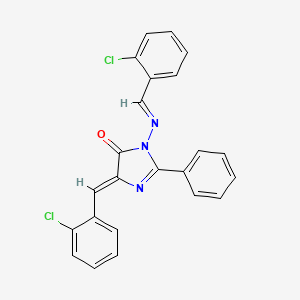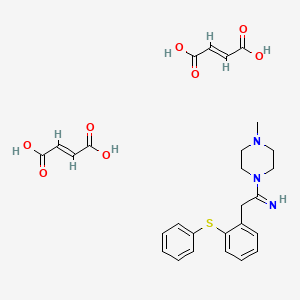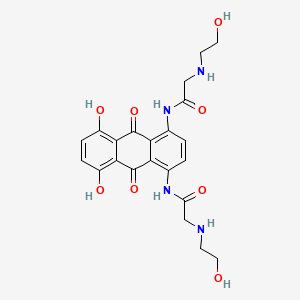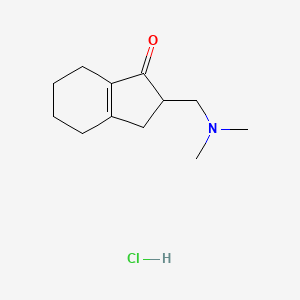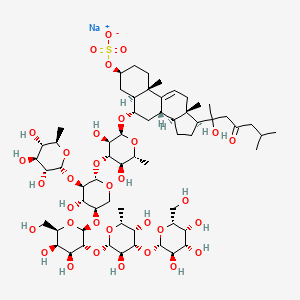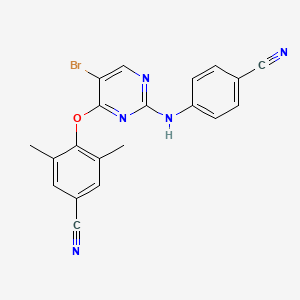
Etravirine impurity 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etravirine impurity 5 is a chemical compound related to etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection . This compound is one of the impurities that can be formed during the synthesis or degradation of etravirine .
Méthodes De Préparation
The preparation of etravirine impurity 5 involves several synthetic routes and reaction conditions. One method includes dissolving etravirine using a dipolar solvent, adding hydrochloric acid, heating, and then crystallizing to obtain the impurity . Another method involves microwave-promoted amination, which significantly reduces reaction time and improves yield . Industrial production methods focus on optimizing these processes to achieve high purity and yield.
Analyse Des Réactions Chimiques
Etravirine impurity 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, p-toluenesulfonic acid, and alkali . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrochloric acid can produce chlorinated impurities .
Applications De Recherche Scientifique
Etravirine impurity 5 has several scientific research applications. It is used as a reference standard in pharmaceutical research to ensure the quality and safety of etravirine . In chemistry, it helps in studying the stability and degradation pathways of etravirine . In biology and medicine, it aids in understanding the pharmacokinetics and pharmacodynamics of etravirine . Industrially, it is used in the development and validation of analytical methods for detecting impurities in drug formulations .
Mécanisme D'action
The mechanism of action of etravirine impurity 5 is closely related to that of etravirine. Etravirine exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1, blocking DNA-dependent and RNA-dependent polymerase activity
Comparaison Avec Des Composés Similaires
Etravirine impurity 5 can be compared with other impurities and analogs of etravirine. Similar compounds include 4-((6-amino-5-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile and 4-((5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile . These compounds share structural similarities but differ in their specific chemical properties and reactivity. This compound is unique due to its specific formation conditions and the role it plays in the synthesis and degradation of etravirine.
Propriétés
Numéro CAS |
269055-04-1 |
|---|---|
Formule moléculaire |
C20H14BrN5O |
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
4-[5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C20H14BrN5O/c1-12-7-15(10-23)8-13(2)18(12)27-19-17(21)11-24-20(26-19)25-16-5-3-14(9-22)4-6-16/h3-8,11H,1-2H3,(H,24,25,26) |
Clé InChI |
GNELAKVSOPMFKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC2=NC(=NC=C2Br)NC3=CC=C(C=C3)C#N)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


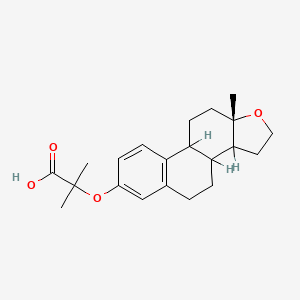
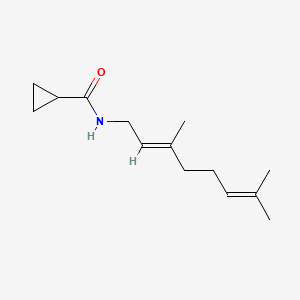
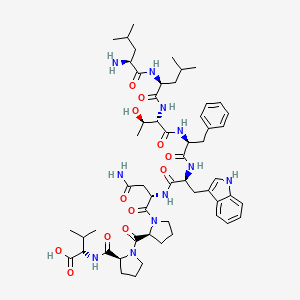
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)

